molecular formula C21H17N3O2S B3402774 4-cyano-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide CAS No. 1060250-30-7

4-cyano-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide

Cat. No.: B3402774
CAS No.: 1060250-30-7
M. Wt: 375.4 g/mol
InChI Key: KYQNGZIWOODROD-UHFFFAOYSA-N
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Description

4-cyano-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is an organic compound that features a complex structure with multiple functional groups, including a cyano group, a thiophene ring, and a benzamide moiety

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

Based on its structure, it might be involved in reactions where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

The compound might be involved in the Suzuki–Miyaura coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

Compounds with similar structures have been reported to have diverse biological activities , suggesting that this compound might also have significant biological effects.

Action Environment

The environment can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and stability. For instance, the preparation of similar compounds has been carried out under different conditions, such as without solvent at room temperature , or with ethyl cyanoacetate at 70 °C for 6 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide typically involves a multi-step process:

  • Formation of the Thiophene Derivative: : The synthesis begins with the preparation of the thiophene derivative. Thiophene can be functionalized through various methods, such as halogenation followed by substitution reactions to introduce the desired substituents.

  • Amide Bond Formation: : The next step involves the formation of the amide bond. This can be achieved by reacting the thiophene derivative with an appropriate amine under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Introduction of the Cyano Group: : The cyano group can be introduced through nucleophilic substitution reactions. For instance, a suitable precursor such as a halogenated benzamide can be reacted with a cyanide source like sodium cyanide (NaCN) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring in 4-cyano-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: : The benzamide moiety can participate in electrophilic aromatic substitution reactions. Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used to introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation

    Substitution: Bromine (Br₂), nitric acid (HNO₃)

Major Products

    Oxidation: Oxidized thiophene derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated or nitrated benzamide derivatives

Scientific Research Applications

Chemistry

In chemistry, 4-cyano-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of thiophene-containing molecules with biological targets. It may serve as a lead compound for the development of new drugs due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique structure may impart desirable properties to polymers or other materials, enhancing their performance in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-[4-(methylcarbamoyl)phenyl]benzamide
  • 4-cyano-N-[4-(ethylcarbamoyl)phenyl]benzamide
  • 4-cyano-N-[4-(propylcarbamoyl)phenyl]benzamide

Uniqueness

4-cyano-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it different from other benzamide derivatives and can influence its reactivity and interactions with biological targets.

By understanding the detailed properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

4-cyano-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c22-13-16-3-7-17(8-4-16)21(26)24-18-9-5-15(6-10-18)12-20(25)23-14-19-2-1-11-27-19/h1-11H,12,14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQNGZIWOODROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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